molecular formula C8H12O4 B3392906 ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate CAS No. 150013-91-5

ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate

Cat. No. B3392906
CAS RN: 150013-91-5
M. Wt: 172.18 g/mol
InChI Key: XVBKSIUXFJGFGK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate are not detailed in the search results .

Mechanism of Action

The mechanism of action of ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate levulinate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to scavenge free radicals and inhibit the expression of pro-inflammatory cytokines. It may also interact with various enzymes and receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects
Ethyl levulinate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have a protective effect on the liver and kidney in animal models. However, further studies are needed to fully understand its pharmacological effects and potential toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate levulinate is its renewable and sustainable nature. It can be obtained from various biomass sources, making it a promising alternative to fossil fuels and petrochemicals. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of this compound levulinate is its high cost compared to conventional fuels and chemicals. Further research is needed to develop more efficient and cost-effective production methods.

Future Directions

There are several future directions for the research and development of ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate levulinate. One potential direction is the optimization of its synthesis method to improve the yield and reduce the cost. Another direction is the exploration of its potential applications in other fields such as cosmetics, polymers, and surfactants. Further studies are also needed to fully understand its pharmacological effects and potential toxicity, as well as its environmental impact. Overall, this compound levulinate has great potential as a renewable and sustainable platform chemical, and further research is needed to fully realize its potential.

Scientific Research Applications

Ethyl levulinate has been extensively studied for its potential applications in various fields. In the field of biofuels, it can be used as a biodiesel additive to improve the cold flow properties and oxidative stability of biodiesel. It can also be converted into levulinic acid, which can be further processed into various biofuels such as γ-valerolactone and 5-hydroxymethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylatefurfural. In the pharmaceutical industry, ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate levulinate has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It can also be used as a flavoring agent in the food industry due to its fruity and caramel-like aroma.

Safety and Hazards

The safety and hazards associated with ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate are not specified in the search results .

properties

IUPAC Name

ethyl 2-oxooxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-7(9)6-4-3-5-12-8(6)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBKSIUXFJGFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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